molecular formula C23H22N4O2 B2909307 N-cyclopentyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide CAS No. 1021106-29-5

N-cyclopentyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Cat. No.: B2909307
CAS No.: 1021106-29-5
M. Wt: 386.455
InChI Key: CTMGDUMVXXGPHE-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a structurally complex molecule featuring three key components:

Indole core: A heterocyclic aromatic system with a nitrogen atom at position 1.

1,3,4-Oxadiazole ring: A five-membered heterocycle substituted with a phenyl group at position 3.

N-Cyclopentyl acetamide: A cyclopentyl-substituted acetamide moiety linked to the indole via a methylene bridge.

This compound’s synthesis likely involves multi-step reactions, including cyclization to form the oxadiazole ring and substitution at the indole nitrogen. Spectral characterization (e.g., NMR, IR, HRMS) would confirm its structure, as seen in related compounds .

Properties

IUPAC Name

N-cyclopentyl-2-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c28-21(24-17-10-4-5-11-17)15-27-14-19(18-12-6-7-13-20(18)27)23-26-25-22(29-23)16-8-2-1-3-9-16/h1-3,6-9,12-14,17H,4-5,10-11,15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMGDUMVXXGPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C=C(C3=CC=CC=C32)C4=NN=C(O4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide (CAS Number: 1021106-29-5) is a compound of significant interest due to its potential biological activities. This article provides an overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H22N4O2C_{23}H_{22}N_{4}O_{2}, with a molecular weight of 386.4 g/mol. The compound features a cyclopentyl group and an indole moiety linked to a phenyl-substituted oxadiazole, which is crucial for its biological activity .

Anti-inflammatory Effects

Research indicates that compounds similar to N-cyclopentyl derivatives exhibit anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha and IL-6. For instance, studies have shown that related compounds can significantly reduce inflammation in models of acute lung injury and other inflammatory conditions .

Antitumor Activity

The compound has demonstrated potential antitumor activity. In vitro studies have indicated that derivatives with similar structures can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The mechanism is believed to involve the modulation of cell cycle-related proteins .

Antifungal Properties

N-cyclopentyl derivatives have also been investigated for their antifungal activities against various fungal strains. Some related compounds have shown promising results with minimum inhibitory concentration (MIC) values comparable to established antifungal agents like ketoconazole .

Structure-Activity Relationship (SAR)

The biological activity of N-cyclopentyl derivatives can be influenced by modifications in their chemical structure. For example, the presence of specific substituents on the oxadiazole ring enhances their potency against various targets. The cyclopentyl group appears to contribute to both lipophilicity and binding affinity to biological targets, which is essential for their pharmacological effects .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Anti-inflammatory Activity : A study demonstrated that a related compound could reduce inflammation markers in lung tissue by inhibiting TNF-alpha release in a dose-dependent manner, showcasing its potential for treating respiratory diseases .
  • Antitumor Efficacy : In vivo experiments revealed that certain derivatives could inhibit tumor growth in xenograft models without affecting normal cells, indicating selective cytotoxicity towards cancer cells .
  • Antifungal Efficacy : Research indicated that some derivatives exhibited significant antifungal activity against Fusarium oxysporum, outperforming conventional fungicides in laboratory settings .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to N-cyclopentyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide demonstrate effective antibacterial activity against various Gram-positive bacteria. In a specific study, a related compound exhibited a minimum inhibitory concentration (MIC) of 1.56 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential .

Compound Target Bacteria MIC (μg/mL)
N-cyclopentyl derivativeStaphylococcus aureus1.56
Related oxadiazole compoundEscherichia coli3.12

Antifungal Activity

The oxadiazole derivatives have also been tested for antifungal properties. Compounds with similar structures have shown promising results against Fusarium oxysporum, with MIC values indicating effectiveness comparable to commercial antifungal agents . The structure–activity relationship (SAR) studies suggest that modifications to the oxadiazole ring can enhance antifungal activity.

Compound Fungal Strain MIC (μg/mL)
Oxadiazole derivativeFusarium oxysporum19.9

Anticonvulsant Activity

Recent studies have explored the anticonvulsant potential of compounds related to this compound. These investigations revealed that certain derivatives possess significant anticonvulsant activity in animal models, suggesting a potential role in treating epilepsy and other seizure disorders .

Case Studies

  • Antibacterial Efficacy : A study focused on the antibacterial properties of various oxadiazole derivatives found that modifications to the phenyl group significantly impacted their efficacy against resistant strains of bacteria. The compound showed enhanced activity when paired with cycloalkyl groups .
  • Antifungal Research : In another investigation, researchers synthesized several derivatives of the oxadiazole framework and tested them against multiple fungal strains. The results indicated that specific substitutions on the oxadiazole ring could lead to compounds with superior antifungal activity compared to existing treatments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights structural analogs, biological activities, and physicochemical properties of compounds sharing key motifs with N-cyclopentyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide .

Structural Analogues and Substituent Effects
Compound Name Key Structural Features Molecular Formula Biological Activity Reference
Target Compound Indole + 5-phenyl-1,3,4-oxadiazole + cyclopentyl acetamide C₂₄H₂₃N₅O₂ Not explicitly reported
N-(5-Phenyl-1,3,4-oxadiazol-2-yl)acetamide Simple oxadiazole-acetamide (no indole/cyclopentyl) C₁₀H₉N₃O₂
N-(5-Methylisoxazol-3-yl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide Isoxazole + oxadiazole-acetamide C₁₄H₁₁N₅O₃ Antimicrobial (implied)
2-(1H-Benzo[d]imidazol-1-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide Benzimidazole + oxadiazole-acetamide C₁₇H₁₂N₆O₂ Antioxidant (DPPH assay)
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Indole-methyl-oxadiazole + sulfanyl acetamide Varies Antimicrobial
Adamantane-substituted indole-oxoacetamide derivatives Adamantane + indole + oxoacetamide C₂₄H₂₇N₃O₂ (e.g.)

Key Observations :

  • Heterocyclic Core: Replacing indole with benzimidazole (e.g., ) or isoxazole alters electronic properties and bioactivity.
  • Adamantane derivatives offer steric bulk, which may affect receptor binding.
  • Linker Modifications : Sulfanyl (-S-) bridges in versus methylene (-CH₂-) in the target compound influence conformational flexibility and metabolic stability.
Physicochemical Properties
  • Molecular Weight and Lipophilicity : The target compound (MW ~425.5 g/mol) is larger and more lipophilic than simpler analogs (e.g., , MW ~203.2 g/mol), which may affect bioavailability.
  • Spectral Signatures : IR bands at ~1237 cm⁻¹ (C-O-C in oxadiazole) and NMR shifts for indole protons (~δ 7.0–8.5 ppm) are consistent across analogs.

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